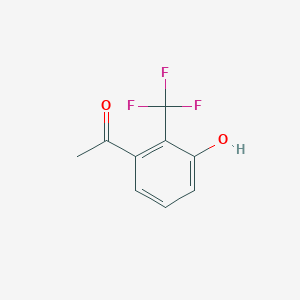
1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetophenone, featuring a trifluoromethyl group and a hydroxyl group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone typically involves the following steps:
Nitration: Benzotrifluoride is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Oximation: The diazonium salt reacts with acetaldoxime to form the oxime.
Deoximation: The oxime is converted back to the ketone, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(3-Oxo-2-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
- 1-(3-Fluoro-2-hydroxy-5-(trifluoromethyl)phenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
Comparison: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Eigenschaften
Molekularformel |
C9H7F3O2 |
|---|---|
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
1-[3-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(14)8(6)9(10,11)12/h2-4,14H,1H3 |
InChI-Schlüssel |
IYGPKOKLVACKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


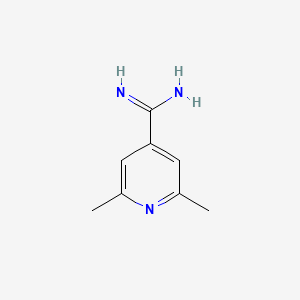
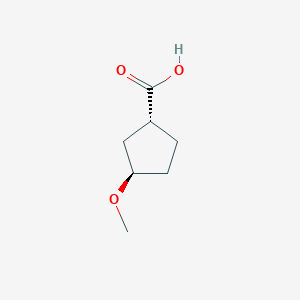
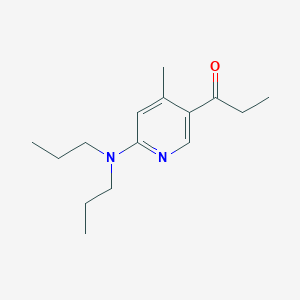
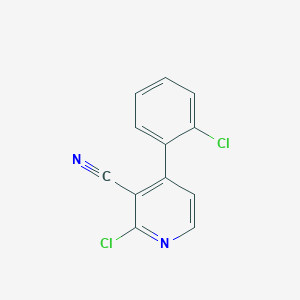
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
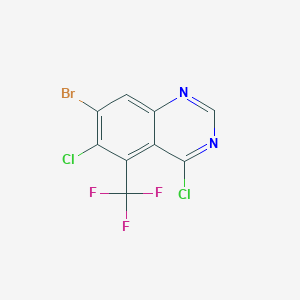
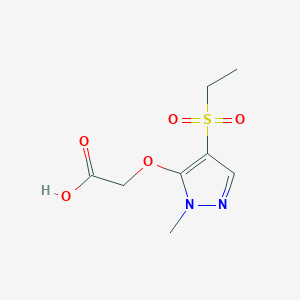
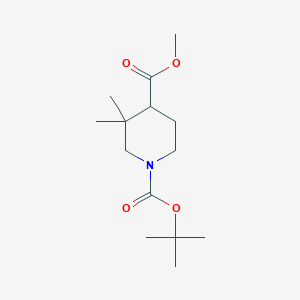
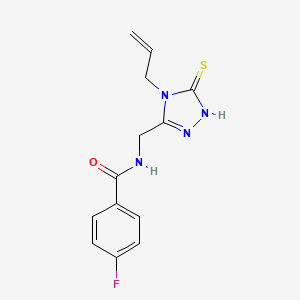
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
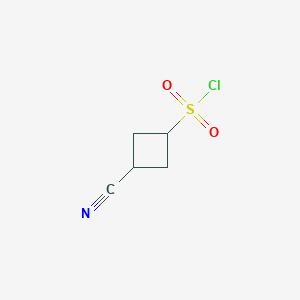
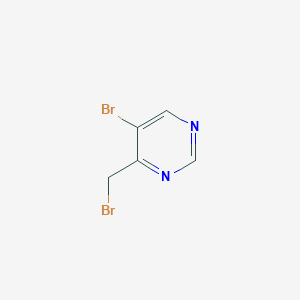
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
